N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S2/c1-25-17-6-13(7-18(9-17)26-2)10-27-11-16-12-28-20(22-16)23-19(24)14-4-3-5-15(21)8-14/h3-9,12H,10-11H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDFETJMFQOGCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSCC2=CSC(=N2)NC(=O)C3=CC(=CC=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-fluorobenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Introduction of the Dimethoxybenzyl Thioether Group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group, forming the thioether linkage.
Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the thiazole derivative with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in the compound can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Conditions vary depending on the specific substitution but often involve strong acids or bases and appropriate solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could make it useful in the treatment of diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-fluorobenzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and fluorobenzamide moiety are likely involved in binding interactions, while the dimethoxybenzyl thioether group could influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several classes of thiazole derivatives reported in the literature:
Data Tables
Table 1: Structural and Spectroscopic Comparison
Biological Activity
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-fluorobenzamide is a complex organic compound belonging to the thiazole derivative class. Its unique structure, which includes a thiazole ring, a benzylthio group, and a fluorobenzamide moiety, suggests potential biological activities that are of significant interest in medicinal chemistry. This article explores the biological activity of this compound through various studies and findings.
Molecular Structure and Properties
The molecular formula of this compound) can be represented as C₁₄H₁₅F₁N₂O₂S. The compound features several functional groups that contribute to its biological properties:
| Component | Description |
|---|---|
| Thiazole Ring | Contains sulfur and nitrogen, contributing to reactivity. |
| Benzylthio Group | Enhances lipophilicity and potential receptor interactions. |
| Fluorobenzamide | May influence binding affinity and specificity towards targets. |
Synthesis
The synthesis of this compound) involves multi-step organic reactions, typically including:
- Formation of the Thiazole Ring: Cyclization of thioamide with α-haloketone.
- Introduction of the Benzylthio Group: Nucleophilic substitution using benzyl halide.
- Acylation: Formation of the amide bond with an appropriate acylating agent.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various tumor cell lines. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in lymphoma cells by inducing apoptosis through mitochondrial pathways.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity: Interaction with specific enzymes such as dihydrofolate reductase (DHFR), leading to reduced cellular NADPH levels and destabilization of DHFR .
- Cell Cycle Arrest: Induction of G1 or G2 phase arrest in cancer cells, preventing further proliferation.
Case Studies
- Study on Anticancer Effects: A study evaluated the anticancer properties of thiazole derivatives, finding that compounds similar to this compound demonstrated significant inhibition of tumor growth in vivo models.
- Cytotoxicity Assessment: Another investigation assessed cytotoxicity against various cancer cell lines (e.g., HeLa, MCF-7), reporting IC50 values indicating potent activity against these cells .
Additional Biological Activities
Beyond anticancer properties, compounds with similar structures have been investigated for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
